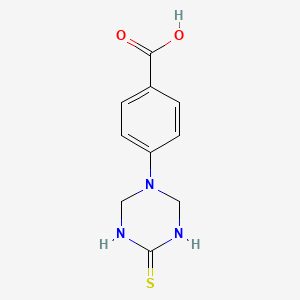

4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a 1,3,5-triazinane ring with a thioxo group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazine compounds. One common method is the aminomethylation of thiourea with aqueous formaldehyde and amino acids, resulting in the formation of triazinan-1-yl-substituted acids . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioxo group, forming a triazinane derivative.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Triazinane derivatives.

Substitution: Halogenated or nitro-substituted benzoic acids.

Aplicaciones Científicas De Investigación

Chemistry: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .

Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi . It shows promise as a potential antimicrobial agent due to its ability to inhibit the growth of pathogens.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial drugs .

Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors .

Mecanismo De Acción

The mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells.

Comparación Con Compuestos Similares

- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-acetic acid

- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-propanoic acid

- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-butyric acid

Comparison: Its unique structure also allows for specific interactions with biological targets, making it a valuable compound for research in antimicrobial activity and materials science .

Actividad Biológica

4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a triazinan core linked to a benzoic acid moiety, which is significant for its biological activity. The thioxo group enhances its interaction with biological targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against a range of pathogens:

- Bacterial Inhibition : The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, it has demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and effective inhibition against Pseudomonas aeruginosa biofilms .

- Antifungal Properties : Preliminary data suggest that this compound may also inhibit fungal growth, although specific MIC values are yet to be established.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines range from 1.5 to 3.3 µM .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells and modulation of key signaling pathways associated with tumor growth. The interaction with specific proteins involved in cell cycle regulation has also been noted .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:

- Protein Kinase CK2 Inhibition : Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on protein kinase CK2, an enzyme implicated in various cancers. The IC50 values reported range from 0.0046 to 0.017 µM .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives demonstrated that compounds with structural similarities to this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with BICs as low as 2.22 µg/mL .

- Anticancer Research : In a comparative study involving multiple triazine derivatives, this compound exhibited superior anticancer properties relative to other compounds tested against breast cancer cell lines .

Propiedades

Fórmula molecular |

C10H11N3O2S |

|---|---|

Peso molecular |

237.28 g/mol |

Nombre IUPAC |

4-(4-sulfanylidene-1,3,5-triazinan-1-yl)benzoic acid |

InChI |

InChI=1S/C10H11N3O2S/c14-9(15)7-1-3-8(4-2-7)13-5-11-10(16)12-6-13/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |

Clave InChI |

NBUBFRZAEIMDDS-UHFFFAOYSA-N |

SMILES canónico |

C1NC(=S)NCN1C2=CC=C(C=C2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.